1H-pyrazol-2-ium;nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

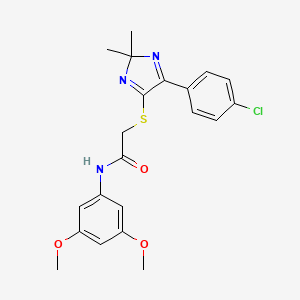

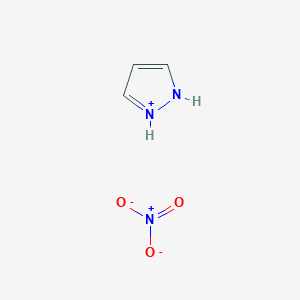

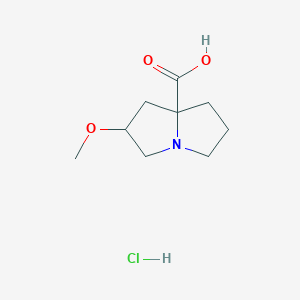

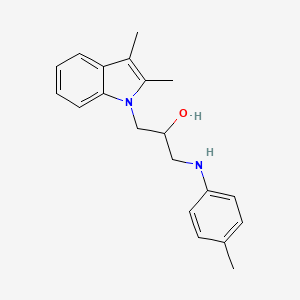

1H-pyrazol-2-ium nitrate is a compound that has been studied in various scientific contexts . It is related to the family of pyrazoles, which are compounds containing a pyrazole ring, a five-member aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of 1H-pyrazol-2-ium nitrate involves the reaction of 1-methylpyrazole with nitric acid. Specifically, 15.34 g of 15% nitric acid was added to a reactor, followed by the addition of 3 g of 1-methylpyrazole. The mixture was reacted for 30 minutes at a temperature below 283 K. After the reaction, the solution was poured into an evaporating dish, and colorless rhombic crystals were obtained by evaporation at room temperature .Molecular Structure Analysis

The molecular structure of 1H-pyrazol-2-ium nitrate has been studied using X-ray crystallography . The crystal structure is orthorhombic, with space group Pnma (no. 62). The unit cell dimensions are a = 14.2289 (10) Å, b = 6.1881 (4) Å, c = 7.5592 (5) Å .Chemical Reactions Analysis

While specific chemical reactions involving 1H-pyrazol-2-ium nitrate are not detailed in the retrieved papers, pyrazole-based ligands have been evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .Scientific Research Applications

Hydrogen-Bonded Assembly in Salts

The hydrogen-bonded assembly of 1H-pyrazol-2-ium nitrate in its orthorhombic form is three-dimensional, distinct from other similar salts. This structural characteristic is significant in understanding the molecular interactions and properties of this compound (Archana et al., 2021).

Energetic Material Development

Nitrated-pyrazole-based compounds, like 1H-pyrazol-2-ium nitrate, are of great interest in the field of energetic materials due to their high heat of formation and detonation performance. They have applications in explosives, propellants, and pyrotechnics (Zhang et al., 2020).

Facilitation of Chemical Reactions

The compound has been used in facilitating chemical reactions, such as the ceric ammonium nitrate (CAN)-mediated access to certain cationic structures, indicating its utility in synthetic chemistry (Pleshchev et al., 2015).

Microwave-Promoted Oxidation

1H-pyrazol-2-ium nitrate is utilized in microwave-assisted oxidation reactions. This application demonstrates its efficiency in specific chemical processes (Azarifar et al., 2008).

Crystal Structure and Solution Properties

The crystal structure and solution properties of 1H-pyrazol-2-ium nitrate complexes have been extensively studied, revealing insights into their chemical behavior and potential applications in various fields (Sakai et al., 1996).

Magnetic Properties in Coordination Complexes

In coordination chemistry, 1H-pyrazol-2-ium nitrate plays a role in influencing the magnetic properties of certain complexes, showing potential in the development of novel magnetic materials (Juhász et al., 2009).

Oxidation Processes

The compound is involved in the oxidation of 2-pyrazolines to their corresponding aromatic derivatives, highlighting its role in organic synthesis and chemical transformations (HassanGhasemnejad-Bosra et al., 2015).

High-Performance Energetic Nitramino Azoles

It is used in the synthesis of energetic nitramino azoles, an area of research that focuses on developing high-performance explosives (Tang et al., 2019).

Copper-Mediated Chlorination

1H-pyrazol-2-ium nitrate is instrumental in copper-mediated chlorination processes, further emphasizing its utility in complex chemical reactions (Lee et al., 2017).

Coordination Chemistry

In coordination chemistry, 1H-pyrazol-2-ium nitrate is used to investigate the structural and spectroscopic properties of metal complexes, providing valuable insights into molecular interactions and the behavior of these compounds (Goodwin et al., 2020).

Formation of Cationic Clusters

This compound contributes to the formation of cationic clusters in coordination compounds, which is important for understanding the molecular architecture and potential applications in materials science (Novaković et al., 2010).

Anticancer Evaluation

1H-pyrazol-2-ium nitrate has been explored for its potential in anticancer applications, particularly in the synthesis of compounds exhibiting selective antibacterial properties against certain cancer cell lines (Gogoi et al., 2019).

Environmental Applications

Its role in the rapid analysis of soil for nitrification inhibitors showcases its environmental applications, particularly in agricultural land management (Doran et al., 2018).

Formation of Metal-Organic Frameworks

1H-pyrazol-2-ium nitrate contributes to the formation of metal-organic frameworks, a rapidly growing area in material science with applications in catalysis, gas storage, and separation processes (Tǎbǎcaru et al., 2015).

Synthesis of Silver(I) Salts

The compound is also used in the synthesis of novel silver(I) salts, expanding the scope of inorganic synthesis and the development of new materials (Hu & Mak, 2013).

Antimicrobial Studies

Finally, its role in the synthesis of Ni(II) pincer complexes and their evaluation as antibacterial agents underscores its significance in the field of medicinal chemistry (Soliman et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, 2-(1H-Pyrazol-1-yl)pyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

1H-pyrazol-2-ium;nitrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2.NO3/c1-2-4-5-3-1;2-1(3)4/h1-3H,(H,4,5);/q;-1/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVLWJYYMDUIEJ-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN[NH+]=C1.[N+](=O)([O-])[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazol-2-ium nitrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)

![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)

![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)

![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2530717.png)